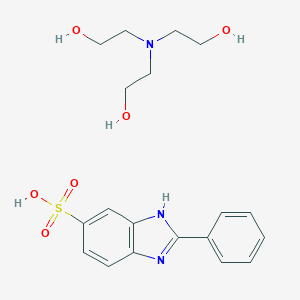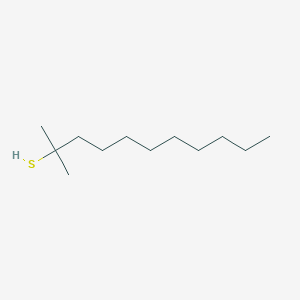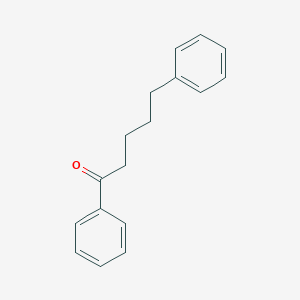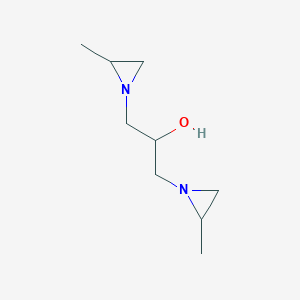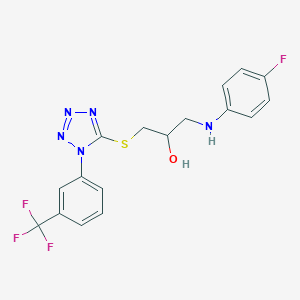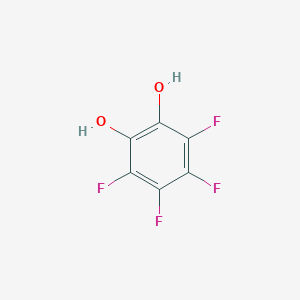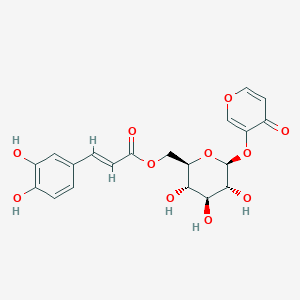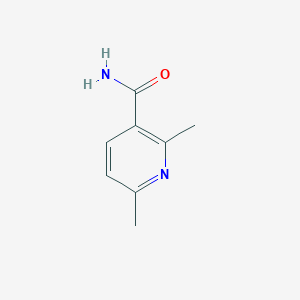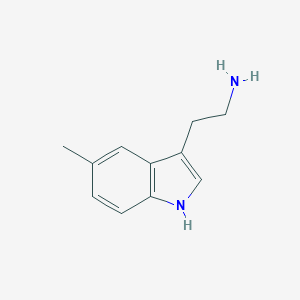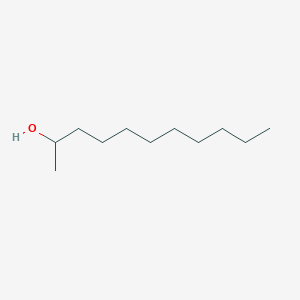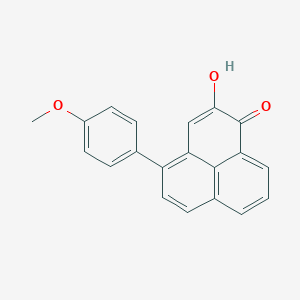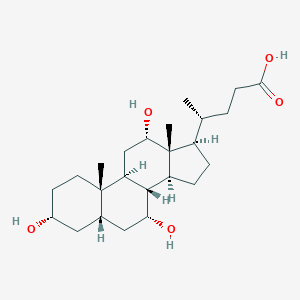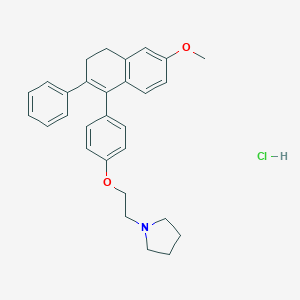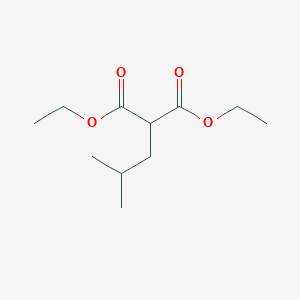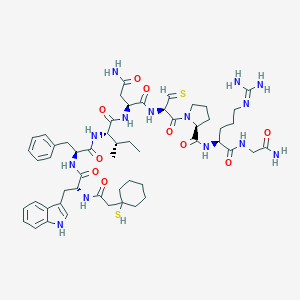
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) is a synthetic form of oxytocin, a hormone that is naturally produced in the human body. Oxytocin is known for its role in social bonding, maternal behavior, and reproductive functions. The synthetic form of oxytocin has been used in scientific research to study its effects on the body and brain.
Mécanisme D'action
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) acts on the oxytocin receptor, a G protein-coupled receptor that is found in the brain and other tissues. The binding of oxytocin to the receptor activates a signaling pathway that leads to the release of various neurotransmitters and hormones, including dopamine, serotonin, and endorphins. This activation of the oxytocin receptor has been linked to the regulation of social behavior, stress response, and reproductive functions.
Effets Biochimiques Et Physiologiques
The effects of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) on the body and brain are complex and varied. The hormone has been found to have both direct and indirect effects on the regulation of social behavior, stress response, and reproductive functions. Some of the biochemical and physiological effects of oxytocin include:
- Increased trust and empathy
- Reduced anxiety and stress
- Enhanced social bonding and attachment
- Increased maternal behavior and lactation
- Regulation of uterine contractions during childbirth
Avantages Et Limitations Des Expériences En Laboratoire
The use of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) in lab experiments has several advantages and limitations. One advantage is that the synthetic form of oxytocin allows for precise control over the dosage and timing of administration. This makes it easier to study the effects of the hormone on the body and brain. However, one limitation is that the synthetic form of oxytocin may not fully replicate the effects of the natural hormone. This can make it difficult to draw definitive conclusions from lab experiments.
Orientations Futures
There are several future directions for research on oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8). Some of these include:
- Further exploration of the therapeutic potential of oxytocin in the treatment of psychiatric disorders such as autism, anxiety, and depression.
- Investigation of the role of oxytocin in the regulation of social behavior in non-human animals.
- Development of new forms of oxytocin that have improved pharmacokinetic properties and increased selectivity for the oxytocin receptor.
- Exploration of the potential use of oxytocin as a tool for enhancing social bonding and attachment in human relationships.
Conclusion
In conclusion, oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) is a synthetic form of oxytocin that has been used in scientific research to study its effects on the body and brain. The hormone has been found to play a role in social behavior, trust, and empathy, and has potential therapeutic uses in the treatment of psychiatric disorders. While there are advantages and limitations to the use of oxytocin in lab experiments, there are several future directions for research on this hormone that hold promise for advancing our understanding of its effects on the body and brain.
Méthodes De Synthèse
The synthesis of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) involves the use of solid-phase peptide synthesis. This method involves the step-by-step addition of amino acids to a resin-bound peptide chain. The process is carried out in a series of reactions that involve the activation of the carboxyl group of the incoming amino acid and the nucleophilic attack of the amino group of the growing peptide chain.
Applications De Recherche Scientifique
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) has been used in scientific research to study its effects on the body and brain. The hormone has been found to play a role in social behavior, trust, and empathy. It has also been studied for its potential therapeutic uses in the treatment of psychiatric disorders such as autism, anxiety, and depression.
Propriétés
Numéro CAS |
130155-44-1 |
|---|---|
Nom du produit |
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8)- |
Formule moléculaire |
C54H76N14O10S2 |
Poids moléculaire |
1145.4 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C54H76N14O10S2/c1-3-31(2)45(51(77)65-39(26-42(55)69)48(74)66-40(30-79)52(78)68-23-13-19-41(68)50(76)63-36(18-12-22-59-53(57)58)46(72)61-29-43(56)70)67-49(75)37(24-32-14-6-4-7-15-32)64-47(73)38(25-33-28-60-35-17-9-8-16-34(33)35)62-44(71)27-54(80)20-10-5-11-21-54/h4,6-9,14-17,28,30-31,36-41,45,60,80H,3,5,10-13,18-27,29H2,1-2H3,(H2,55,69)(H2,56,70)(H,61,72)(H,62,71)(H,63,76)(H,64,73)(H,65,77)(H,66,74)(H,67,75)(H4,57,58,59)/t31-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |
Clé InChI |
IBCDIRAZXBDEHP-PTIVSIIRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
Autres numéros CAS |
130155-44-1 |
Séquence |
XWFINXPRG |
Synonymes |
eta-mercapto-beta,beta-cyclopentamethylenepropionic acid-2-tryptophyl-3-phenylalanyl-4-isoleucyl-8-arginine-oxytocin MTPIA-oxytocin oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Phe(3)-Ile(4)-Arg(8)- oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-phenylalanyl(3)-isoleucyl(4)-arginine(8)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



